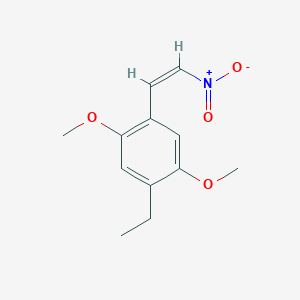
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene, featuring ethyl, dimethoxy, and nitroethenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction with Nitroethene: The key step involves the reaction of the benzene derivative with nitroethene under controlled conditions to introduce the nitroethenyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroethenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biochemical Studies: Used in studies to understand the interaction of nitroethenyl compounds with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Attack: The nitroethenyl group can act as an electrophile, reacting with nucleophiles.
Aromatic Stabilization: The benzene ring provides stability to the compound, facilitating various substitution reactions.
Comparación Con Compuestos Similares
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
- 2,5-Dimethoxy-β-nitrostyrene
Uniqueness: Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and nitroethenyl groups on the benzene ring allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5- |
Clave InChI |
QHCLACIRZLUQEU-WAYWQWQTSA-N |
SMILES isomérico |
CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC |
SMILES canónico |
CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


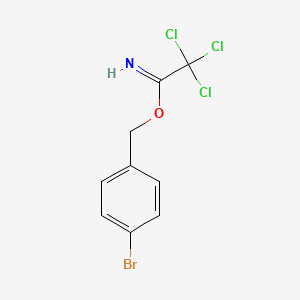
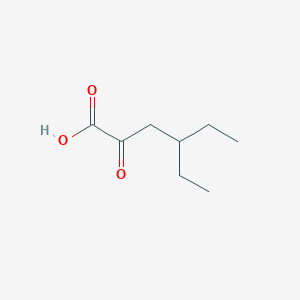

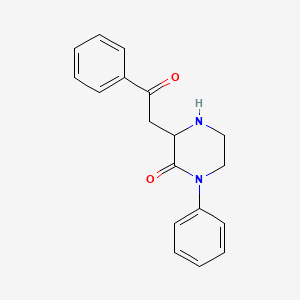
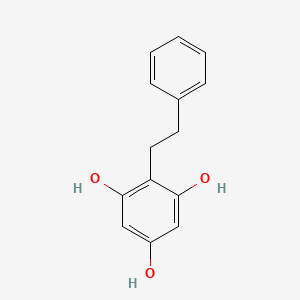
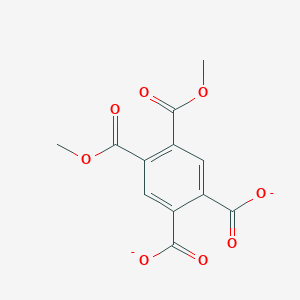
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
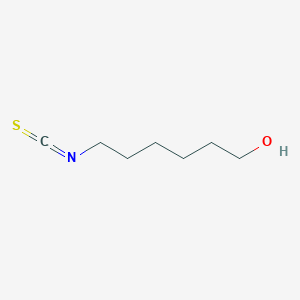
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
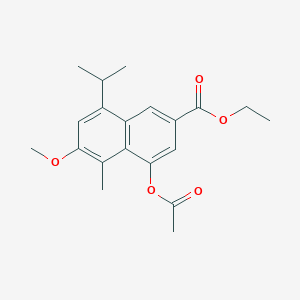
![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
